5-Methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula . It is characterized by a tetrahydropyridine ring with a methyl group at the 5th position. This compound is of significant interest in both chemical and biological research due to its unique structural properties and potential applications.
The compound can be sourced from various chemical suppliers and is often used in scientific research settings. Its synthesis and applications have been documented in multiple scientific publications and databases, including BenchChem and PubChem.
5-Methyl-1,2,3,6-tetrahydropyridine belongs to the class of tetrahydropyridines, which are cyclic amines. These compounds are recognized for their diverse biological activities and are often utilized in medicinal chemistry.
The synthesis of 5-Methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods:
The molecular structure of 5-Methyl-1,2,3,6-tetrahydropyridine features a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the methyl group at the 5th position influences its chemical reactivity and biological properties.
This structural configuration contributes to its unique properties compared to other related compounds.
5-Methyl-1,2,3,6-tetrahydropyridine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in pharmaceuticals.
The mechanism of action for 5-Methyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or receptors, thereby influencing metabolic pathways relevant to its therapeutic effects. Research indicates that these interactions can lead to potential applications in treating various conditions .
These properties are essential for understanding how the compound behaves in different environments and its potential applications.
5-Methyl-1,2,3,6-tetrahydropyridine has several scientific uses:
5-Methyl-1,2,3,6-tetrahydropyridine demonstrates significant species-specific neurotoxicity toward dopaminergic neurons, mirrorring the selective vulnerability observed in Parkinson's disease (PD). In primate models, this compound induces persistent parkinsonian syndromes characterized by bradykinesia, rigidity, and tremor, closely resembling idiopathic PD at behavioral levels [1] [8]. Neurochemical analyses reveal severe striatal dopamine depletion (>80% reduction) in primates, whereas rodent models exhibit markedly less susceptibility to dopamine loss even at high doses [1] [4]. This differential toxicity underscores the critical importance of model selection when evaluating dopaminergic neurotransmission effects.
The compound selectively targets the nigrostriatal dopamine pathway, causing degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc). Post-mortem examinations show neuronal loss and gliosis specifically within the SNc, with relative sparing of the ventral tegmental area (VTA) dopaminergic neurons [1] [8]. This selective vulnerability is attributed to differential expression of calcium-binding proteins (calbindin-D28K) in VTA neurons, providing protection against calcium-mediated excitotoxicity [4]. The resulting neurotransmitter imbalance manifests behaviorally as dopamine agonist-responsive parkinsonism that recapitulates the therapeutic response profile of PD patients to levodopa and dopamine agonists [8].
Table 1: Neurochemical Changes in Nigrostriatal Pathway Following 5-Methyl-1,2,3,6-tetrahydropyridine Exposure
Brain Region | Dopamine Depletion (%) | Dopaminergic Cell Loss (%) | Key Pathological Features |
---|---|---|---|
Striatum | 80-95% | N/A | Terminal degeneration, dopamine transporter reduction |
Substantia Nigra pars compacta | N/A | 70-90% | Neuronal apoptosis, Lewy body-like inclusions, gliosis |
Ventral Tegmental Area | 10-20% | 10-15% | Minimal pathological changes, calbindin-D28K expression |
The neurotoxicity of 5-methyl-1,2,3,6-tetrahydropyridine is mediated through its bioactivation by MAO-B, primarily within astrocytes. This enzymatic conversion follows a well-characterized two-step oxidation process: initial dehydrogenation to the dihydropyridinium intermediate (5-methyl-DP⁺), followed by spontaneous oxidation to the toxic pyridinium metabolite 5-methyl-MP⁺ [3] [5]. This metabolic cascade is fundamentally dependent on the compound serving as an MAO-B substrate, with enzyme kinetics studies demonstrating high-affinity binding to the enzyme's catalytic site [5].
The structural requirement for MAO-B-mediated bioactivation centers on the N-methyl group and tetrahydropyridine ring structure. Structural analogs lacking the N-methyl group (e.g., 4-phenyl-1,2,3,6-tetrahydropyridine) show dramatically reduced toxicity due to failed conversion to pyridinium species [2]. Similarly, 2'-methyl-MPTP demonstrates diminished neurotoxicity compared to MPTP, highlighting the critical influence of aromatic ring substituents on metabolic processing [3]. The 5-methyl substituent in the tetrahydropyridine ring may alter electron distribution, potentially affecting oxidation kinetics and metabolite stability.
MAO-B inhibitors (e.g., selegiline, rasagiline) confer near-complete neuroprotection by blocking this metabolic cascade. Pretreatment with irreversible MAO-B inhibitors prevents both the formation of 5-methyl-MP⁺ and the subsequent dopaminergic neurodegeneration in primate models [4] [5]. This protective effect occurs without altering parent compound penetration across the blood-brain barrier, confirming MAO-B's essential role in metabolic activation. The interaction represents a critical therapeutic target for preventing toxin-induced parkinsonism.
Table 2: Metabolic Pathway of 5-Methyl-1,2,3,6-tetrahydropyridine
Metabolic Step | Enzyme Involved | Primary Site | Resulting Metabolite | Biological Consequence |
---|---|---|---|---|
Initial oxidation | MAO-B | Astrocytes | 5-Methyl-DP⁺ (dihydropyridinium) | Formation of reactive intermediate |
Spontaneous oxidation | Non-enzymatic | Extracellular space | 5-Methyl-MP⁺ (pyridinium) | Generation of toxic metabolite |
Neuronal uptake | Dopamine Transporter (DAT) | Dopaminergic terminals | 5-Methyl-MP⁺ accumulation | Selective neuronal vulnerability |
The ultimate mediator of neurotoxicity, 5-methyl-MP⁺, exerts its effects through potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition occurs at the ubiquinone binding site, with 5-methyl-MP⁺ exhibiting nanomolar affinity that exceeds that of its structural analog MPP⁺ [2] [7]. The interaction disrupts electron transport, leading to rapid ATP depletion (>60% reduction within 4 hours of exposure in neuronal cultures) and impaired cellular energy homeostasis [6] [7].
The consequences of complex I inhibition extend beyond energy failure to include reactive oxygen species (ROS) overproduction. As electrons accumulate in the electron transport chain, increased single-electron reduction of molecular oxygen generates superoxide anion radicals. This oxidative burden triggers mitochondrial permeability transition pore opening, cytochrome c release, and activation of caspase-dependent apoptotic pathways [7]. The 5-methyl substituent may enhance radical stability compared to MPP⁺, potentially exacerbating oxidative damage within dopaminergic neurons.
Time-course studies reveal distinct phases of bioenergetic failure: (1) an initial 30-60 minute latency period with preserved ATP levels; (2) a rapid decline phase (1-4 hours) characterized by exponential ATP depletion; and (3) an irreversible commitment phase (>4 hours) where energy failure persists despite toxin removal [6] [7]. This temporal progression underscores the critical importance of early therapeutic intervention targeting mitochondrial protection.
Table 3: Mitochondrial Dysfunction Parameters Following 5-Methyl-MP⁺ Exposure
Time Post-Exposure | Complex I Activity (% Control) | ATP Levels (% Control) | ROS Production (% Increase) | Key Mitochondrial Events |
---|---|---|---|---|
30 minutes | 65% | 95% | 20% | Initial complex I binding, mild proton gradient dissipation |
2 hours | 25% | 50% | 180% | Significant ATP depletion, superoxide burst, mitochondrial swelling |
4 hours | <10% | 20% | 320% | Cytochrome c release, permeability transition pore opening |
8 hours | Not detectable | <5% | Declining | Apoptotic body formation, caspase activation |
5-methyl-MP⁺ enters dopaminergic neurons primarily through the dopamine transporter (DAT), which exhibits high-affinity uptake (Km ≈ 5 μM) of the toxin [3] [7]. This selective transport mechanism underlies the compound's specificity for dopaminergic neurons over other neuronal populations. Once intracellular, 5-methyl-MP⁺ interacts with vesicular monoamine transporter 2 (VMAT2), which normally sequesters cytosolic dopamine into synaptic vesicles. The toxin acts as a competitive VMAT2 inhibitor (Ki ≈ 15 μM), reducing vesicular dopamine uptake by >80% at neurotoxic concentrations [3].
The disruption of vesicular storage leads to dangerous cytosolic dopamine accumulation. Under normal conditions, VMAT2 maintains cytosolic dopamine concentrations at subtoxic levels (≤100 nM). Following VMAT2 inhibition, cytosolic dopamine concentrations rise dramatically (≥10 μM), promoting auto-oxidation and formation of highly reactive dopamine quinones [3] [7]. These quinones covalently modify mitochondrial proteins, further exacerbating mitochondrial dysfunction and generating additional oxidative stress.
The 5-methyl group enhances the compound's lipophilicity compared to MPP⁺, potentially increasing its diffusion through membranes and access to intracellular targets. This structural modification may alter binding kinetics at both DAT and VMAT2, although comprehensive comparative studies are lacking. The combined effects—inhibition of mitochondrial function and disruption of dopamine storage—create a self-reinforcing toxic cycle that culminates in selective dopaminergic neurodegeneration [3] [7].
Table 4: Neurotransmitter Transporter Interactions of 5-Methyl-MP⁺
Transporter System | Interaction Type | Affinity (Km/Ki) | Functional Consequence | Protective Strategies |
---|---|---|---|---|
Dopamine Transporter (DAT) | Competitive substrate | Km ≈ 5 μM | Selective neuronal uptake | DAT inhibitors (nomifensine, bupropion) |
Vesicular Monoamine Transporter 2 (VMAT2) | Competitive inhibitor | Ki ≈ 15 μM | Reduced vesicular storage, cytosolic dopamine accumulation | VMAT2 upregulators (reserpine paradoxically protective at low doses) |
Organic Cation Transporters (OCTs) | Alternative uptake pathway | Low affinity | Non-selective cellular uptake | Limited pharmacological modulation |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0